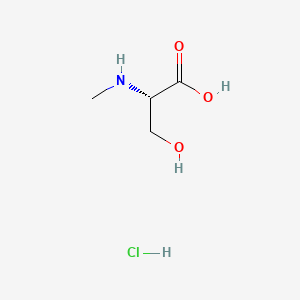![molecular formula C11H14ClN3O B595401 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride CAS No. 119924-32-2](/img/structure/B595401.png)
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of furo[3,2-c]pyridines, which are known to exhibit various biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Piperazine derivatives are integral in the rational design of drugs due to their significant presence in a variety of therapeutic agents. These compounds exhibit a broad spectrum of pharmaceutical applications, including roles in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent formulations. The modification of the substitution pattern on the piperazine nucleus is known to facilitate a recognizable difference in the medicinal potential of the resultant molecules. Research in finding new inhibitors and therapeutic agents continues to be intensive, reflecting the broad potential of the piperazine entity in drug discovery and development. Examples include their use in dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes mellitus and as central components in various marketed drugs with diverse pharmacological activities (Rathi et al., 2016; Mendieta et al., 2011).
Role in Neuropharmacology
Piperazine derivatives have been explored for their neuropharmacological applications, including the modulation of dopamine receptors, which is fundamental in enhancing cognitive functions and potentially treating neurological disorders. For instance, the pro-cognitive effects of angiotensin IV and its analogs in memory processing have been suggested to be mediated, at least in part, by dopamine, with certain piperazine-based compounds like L745,870 hydrochloride playing a role in this modulation (Braszko, 2010).
Anti-mycobacterial Activity
Piperazine and its analogues have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a critical building block in designing potent anti-TB molecules, thus aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Inhibition of Cytochrome P450 Isoforms
Piperazine derivatives are also researched for their ability to inhibit cytochrome P450 isoforms, which play a crucial role in the metabolism of drugs. This property is significant for understanding drug-drug interactions and developing safer pharmacological agents (Khojasteh et al., 2011).
Properties
IUPAC Name |
4-piperazin-1-ylfuro[3,2-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIQJGMEIRISEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)












